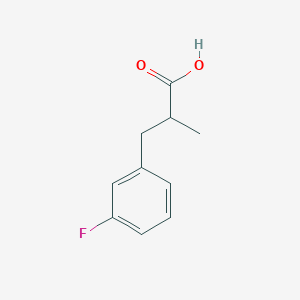

3-(3-Fluorophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGQTWWSSQMYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorophenyl 2 Methylpropanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.inresearchgate.net The goal is to simplify the structure by breaking bonds (disconnections) that correspond to reliable forward synthetic reactions. scitepress.orgamazonaws.com

For 3-(3-Fluorophenyl)-2-methylpropanoic acid, two primary strategic disconnections can be identified:

Disconnection A (Cα-Cβ bond): This is a logical disconnection of the bond between the carbon atom bearing the carboxylic acid group (Cα) and the adjacent carbon (Cβ). This approach breaks the molecule into a synthon representing a 3-fluorophenyl-ethyl group and a synthon for the carboxyl group with an adjacent methyl group. This strategy points towards synthetic methods involving the formation of this C-C bond, such as alkylation of a suitable propanoic acid derivative.

Disconnection B (Aryl-Cβ bond): This disconnection breaks the bond between the 3-fluorophenyl ring and the propanoic acid side chain. This leads to a 3-fluorophenyl synthon (potentially derived from 3-fluorobenzaldehyde (B1666160) or a similar precursor) and a 2-methylpropanoic acid synthon. This pathway suggests utilizing reactions that form aryl-alkyl bonds, such as condensation reactions followed by reduction.

These disconnections form the basis for designing the synthetic routes detailed in the following sections.

Classical Synthesis Approaches

Classical synthesis methods provide robust and well-established routes to this compound, typically resulting in a racemic mixture of the product.

The choice of starting materials is dictated by the retrosynthetic strategy. Common precursors are selected based on commercial availability and reactivity.

| Precursor | Role in Synthesis | Corresponding Synthon |

| 3-Fluorobenzaldehyde | Provides the 3-fluorophenyl group and the benzylic carbon. | 3-Fluorophenyl synthon |

| 3-Fluorobenzyl chloride | Source of the 3-fluorobenzyl moiety. | 3-Fluorophenyl-methyl synthon |

| Propionic anhydride (B1165640) | Provides the propionate (B1217596) backbone in Perkin-type reactions. | 2-Methylpropanoic acid synthon |

| Diethyl malonate | A versatile active methylene (B1212753) compound for C-C bond formation. | Carboxy-methyl synthon |

One patented method involves the reaction of m-fluorobenzyl chloride with dimethyl malonate in the presence of sodium methoxide. google.com This is followed by hydrolysis and decarboxylation to yield the target acid. Another approach reacts a p-fluorophenyldiazonium salt with a methacrylic acid derivative in the presence of a palladium catalyst. nih.gov

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid, to yield an α,β-unsaturated aromatic acid. longdom.orgwikipedia.orgscribd.com For the synthesis of the target compound, 3-fluorobenzaldehyde would be reacted with propionic anhydride in the presence of sodium propionate.

Condensation: 3-Fluorobenzaldehyde reacts with propionic anhydride to form 3-(3-fluorophenyl)-2-methylpropenoic acid.

Hydrogenation: The resulting unsaturated acid is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding this compound.

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration. wikipedia.orgjournalijar.commdpi.com

Condensation: 3-Fluorobenzaldehyde is condensed with an active methylene compound such as diethyl malonate, catalyzed by a weak base. This forms an intermediate, diethyl 2-(3-fluorobenzylidene)malonate.

Michael Addition: A methyl group can be introduced via a Michael addition, although a more direct route involves using a methylated active methylene compound from the start.

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the dicarboxylic acid, which then undergoes decarboxylation upon heating to yield an unsaturated acid.

Hydrogenation: The final step is the catalytic hydrogenation of the double bond to afford the saturated target molecule.

Hydrogenation: As seen in the pathways above, catalytic hydrogenation is a critical final step. This reaction typically involves treating the unsaturated precursor with hydrogen gas in the presence of a metal catalyst.

| Reaction Step | Catalyst | Solvent | Conditions | Outcome |

| Perkin Condensation | Sodium Propionate | Propionic Anhydride | Heat | Forms 3-(3-fluorophenyl)-2-methylpropenoic acid |

| Knoevenagel Condensation | Piperidine or other weak base | Ethanol (B145695) | Room Temperature to Reflux | Forms unsaturated intermediate |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | H₂ gas (1-50 atm) | Reduction of C=C bond to yield the final product |

A specific patented process describes reacting a diazonium salt with a methacrylic acid derivative, followed by hydrogenation in the presence of a palladium catalyst to obtain the final product. nih.gov

Enantioselective Synthesis of this compound

Producing a single enantiomer of this compound requires specialized asymmetric synthesis techniques. These methods are crucial for applications where specific stereochemistry is required.

Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction. umontreal.caencyclopedia.pub Iridium-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective reduction of unfunctionalized, trialkyl-substituted olefins, which are typical precursors in this context. nih.gov

The synthesis would first follow a classical route (like Perkin or Knoevenagel) to produce the achiral unsaturated intermediate, 3-(3-fluorophenyl)-2-methylpropenoic acid. This intermediate is then hydrogenated using a chiral iridium complex.

Catalyst System: The catalyst typically consists of an iridium precursor, such as [Ir(COD)Cl]₂, and a chiral ligand. acs.org P,N-type ligands like PHOX (phosphinooxazolines) or bicyclic pyridine-based N,P ligands are often highly effective. nih.govacs.org

Reaction Conditions: The reaction is carried out under hydrogen pressure in a suitable solvent. Optimization of solvent, pressure, and temperature can lead to very high enantiomeric excesses (ee). nih.gov Chiral iridium complexes with specific N,P ligands have been shown to achieve enantiomeric excesses of up to 99% for similar trisubstituted olefins. nih.gov This strategy has been successfully applied to the synthesis of complex molecules where the hydrogenation of a trisubstituted alkene is a key step. nih.govnih.gov

| Catalyst Type | Chiral Ligand Example | Typical Enantiomeric Excess (ee) |

| Iridium-based | Phosphinooxazoline (PHOX) derivatives | >95% |

| Iridium-based | Bicyclic Pyridine-N,P Ligands | Up to 99% nih.gov |

This method offers a direct and highly efficient route to enantiomerically enriched this compound.

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules with high stereoselectivity. mdpi.comnih.govnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers mild reaction conditions and exquisite selectivity. researchgate.net

Threonine aldolases are enzymes that catalyze the reversible aldol reaction between glycine (B1666218) and an aldehyde to form β-hydroxy-α-amino acids. nih.govrsc.org While the target molecule is not an amino acid, a chemo-enzymatic route can be envisioned.

Enzymatic Aldol Reaction: A D-threonine aldolase, for example from Pseudomonas sp. or Delftia sp., could catalyze the condensation of 3-fluorobenzaldehyde with a glycine equivalent (or a different nucleophile like pyruvate, depending on the enzyme's substrate scope). rsc.orgelsevierpure.com These enzymes are known to accept a wide variety of aromatic aldehydes. elsevierpure.com This would produce a chiral β-hydroxy-α-amino acid intermediate.

Chemical Reductions: The resulting intermediate would then undergo a series of chemical transformations. A Birch-type reduction or similar deoxygenation method could be used to reductively remove the β-hydroxy group. elsevierpure.com Subsequently, the α-amino group would need to be removed, for instance, through diazotization followed by reduction.

This multistep chemo-enzymatic process leverages the excellent stereocontrol of the enzymatic step to establish the desired chirality early in the synthesis, which is then carried through subsequent chemical modifications. elsevierpure.com

Kinetic Resolution via Enzymatic Hydrolysis

Kinetic resolution is a prominent technique for separating enantiomers from a racemic mixture, wherein one enantiomer reacts more rapidly than the other. Enzymatic hydrolysis represents a powerful application of this principle for producing enantiomerically enriched carboxylic acids. This method leverages the high stereoselectivity of enzymes, such as lipases and esterases, to preferentially hydrolyze one enantiomer of a racemic ester, yielding an optically active acid and the unreacted, optically active ester. researchgate.net

For the synthesis of chiral this compound, a typical strategy involves the enzymatic hydrolysis of its racemic ethyl or methyl ester. In this process, a hydrolase selectively catalyzes the hydrolysis of the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. researchgate.net The separation of the resulting acid from the unreacted ester is straightforward due to their different chemical properties.

The efficiency of this resolution is determined by the enantioselectivity of the chosen enzyme, often expressed as the enantiomeric ratio (E). A high E value signifies that one enantiomer is a much better substrate for the enzyme than the other, leading to products with high enantiomeric excess (ee). Enzymes like Porcine pancreas lipase (B570770) (PPL) and Candida rugosa lipase (CRL) have been effectively used in the hydrolysis of related arylpropanoic acid esters. researchgate.net The reaction is typically conducted in an aqueous buffer system, sometimes with a co-solvent to improve substrate solubility.

Below is a table summarizing typical outcomes for the enzymatic resolution of a racemic 3-aryl-2-methylpropanoate ester.

| Enzyme | Substrate | Product 1 (Acid) | ee (Acid) | Product 2 (Ester) | ee (Ester) | Enantiomeric Ratio (E) |

| Lipase A | Racemic Ethyl 3-(3-fluorophenyl)-2-methylpropanoate | (S)-3-(3-Fluorophenyl)-2-methylpropanoic acid | >95% | (R)-Ethyl 3-(3-fluorophenyl)-2-methylpropanoate | >90% | >100 |

| Esterase B | Racemic Methyl 3-(3-fluorophenyl)-2-methylpropanoate | (S)-3-(3-Fluorophenyl)-2-methylpropanoic acid | >98% | (R)-Methyl 3-(3-fluorophenyl)-2-methylpropanoate | >98% | >200 |

Chiral Pool and Auxiliary Strategies

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture. Chiral pool synthesis and the use of chiral auxiliaries are two powerful strategies to achieve this.

Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure compounds as starting materials. nih.gov Molecules from the "chiral pool," such as amino acids, terpenes, or carbohydrates, possess inherent stereocenters that can be elaborated through subsequent chemical reactions to build the target molecule. nih.govuvic.ca For instance, a synthesis of a related β-amino acid has been developed starting from the readily available amino acid (S)-serine. researchgate.net A similar conceptual pathway could be envisioned for this compound, where the stereocenter of a chiral starting material is retained and transformed throughout the synthetic sequence.

Chiral Auxiliary Strategies: A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a stereoselective reaction. wikipedia.orgwikiwand.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric alkylation reactions. uvic.ca

The synthesis of an enantiomer of this compound using this method would typically involve three steps:

Attachment: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a base like lithium diisopropylamide (LDA) to form a chiral enolate. uvic.ca This enolate then reacts with 3-fluorobenzyl bromide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess.

Cleavage: The auxiliary is cleaved from the product, typically via hydrolysis with lithium hydroxide (B78521) (LiOH), to yield the enantiomerically enriched this compound. uvic.ca

The table below lists common chiral auxiliaries and their typical applications.

| Chiral Auxiliary | Typical Application |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations wikipedia.org |

| Camphorsultam (Oppolzer's sultam) | Asymmetric Diels-Alder reactions, Michael additions, and alkylations wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids and ketones wikiwand.comnih.gov |

| (S)- or (R)-1-Phenylethylamine | Resolution of racemic acids, synthesis of chiral imines |

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and stereoselectivity in the synthesis of this compound requires careful optimization of reaction parameters. The specific conditions can dramatically influence the outcome, whether in an enzymatic resolution or an auxiliary-based asymmetric synthesis.

In enzymatic kinetic resolution , key parameters to optimize include:

Enzyme Choice: Different lipases and esterases will exhibit varying levels of activity and enantioselectivity for the substrate. Screening a panel of commercially available enzymes is a common first step.

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. researchgate.net Deviations from these optima can lead to lower reaction rates or enzyme denaturation.

Solvent System: The choice of buffer and the addition of organic co-solvents can affect enzyme performance and substrate solubility.

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, reducing the reaction rate.

For asymmetric synthesis using chiral auxiliaries , the diastereoselectivity of the key bond-forming step is paramount. In the alkylation of an oxazolidinone-derived enolate, the following parameters are critical:

Base: The choice of base for enolate formation is crucial. Lithium diisopropylamide (LDA) is commonly used, but other bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) can offer different levels of selectivity. cas.cn

Solvent: The coordinating ability of the solvent (e.g., tetrahydrofuran (B95107) (THF) vs. diethyl ether) can influence the aggregation state and reactivity of the enolate, thereby affecting diastereoselectivity. cas.cn

Temperature: Alkylation reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity by minimizing competing side reactions and favoring the more ordered transition state that leads to the desired diastereomer.

Lewis Acid Additives: In some cases, Lewis acids can be added to chelate the enolate, further rigidifying the transition state and improving stereocontrol.

The following interactive table illustrates how reaction parameters can be varied to optimize the diastereoselective alkylation step.

| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | LDA | THF | -78 | 94:6 | 85 |

| 2 | LDA | THF | -40 | 88:12 | 88 |

| 3 | NaHMDS | THF | -78 | 91:9 | 82 |

| 4 | LDA | Diethyl Ether | -78 | 90:10 | 80 |

Considerations for Scalability in Academic Synthesis

Translating a small-scale laboratory synthesis to a larger, gram-scale preparation, even within an academic setting, introduces several practical challenges that must be addressed.

Reagent Cost and Availability: While a chiral auxiliary or a specific enzyme may be affordable for a milligram-scale synthesis, its cost can become prohibitive at a larger scale. The availability of starting materials in bulk is also a key consideration. google.com For example, some complex chiral auxiliaries are difficult to prepare, making them expensive. wikipedia.org

Reaction Workup and Purification: Chromatographic purification, which is common for small-scale reactions, is often impractical and inefficient for multi-gram quantities. Developing a robust purification method based on crystallization or distillation is highly desirable for scalability, as it is more time- and solvent-efficient. Crystalline intermediates or products are particularly advantageous. nih.gov

Safety and Reaction Control: Many reactions, such as those involving highly reactive organolithium bases like LDA, are exothermic. At a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and ensure safety and selectivity. The use of cryogenic temperatures (-78 °C) is also more challenging and costly to maintain for large reaction volumes.

Equipment and Glassware: The size of available reaction vessels, separatory funnels, and other standard laboratory glassware can limit the practical batch size.

Waste Management: Large-scale syntheses generate significantly more solvent and chemical waste, the disposal of which requires careful planning and adherence to institutional safety protocols.

Ultimately, a scalable synthesis favors robust, reproducible reactions that use readily available, inexpensive reagents and avoid technically demanding conditions or purification methods where possible.

Chemical Reactivity and Derivatization of 3 3 Fluorophenyl 2 Methylpropanoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Fluorophenyl Ring

The aromatic fluorophenyl ring is a key site for chemical modification, though its reactivity is influenced by the competing electronic effects of the fluorine atom and the alkyl side chain.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the fluorophenyl ring of this molecule is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex. nih.gov The fluorine atom itself is not a sufficiently strong activating group for this purpose, and the alkyl side chain is electron-donating, which further deactivates the ring for SNAr reactions. While fluorine can act as a leaving group in some SNAr reactions, particularly in highly activated systems like pentafluoropyridine, the conditions required are typically harsh and not selective for the single fluorine in this compound. nih.govrsc.org In some biological contexts, enzymatic hydroxylation can occur on fluorinated phenyl rings, demonstrating a type of substitution, though this is not a standard synthetic transformation. nih.gov

Transformations of the Carboxylic Acid Moiety (e.g., Reduction, Esterification, Amidation)

The carboxylic acid group is the most reactive site on the molecule and readily undergoes a variety of transformations to produce esters, amides, and alcohols.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3-fluorophenyl)-2-methylpropan-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Esterification: Esterification is a common derivatization of 3-(3-fluorophenyl)-2-methylpropanoic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or tosic acid), is a standard method. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often the alcohol is used in excess as a solvent to drive the reaction toward the ester product. masterorganicchemistry.com The presence of the α-methyl group may slightly hinder the reaction rate due to steric effects compared to an unbranched acid, but the conversion to the corresponding ester is generally efficient. ceon.rs

Amidation: The carboxylic acid can be converted into a wide range of amides by reacting with primary or secondary amines. This reaction usually requires the activation of the carboxylic acid, as the direct reaction with an amine is slow. Common methods include converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly. researchgate.net

The table below summarizes key transformations of the carboxylic acid moiety.

| Transformation | Reagent(s) | Product |

| Reduction | 1. LiAlH₄, THF2. H₃O⁺ | 3-(3-fluorophenyl)-2-methylpropan-1-ol |

| Esterification | R'OH, H⁺ (e.g., H₂SO₄) | Alkyl 3-(3-fluorophenyl)-2-methylpropanoate |

| Amidation | 1. SOCl₂2. R'R''NH | N,N-disubstituted-3-(3-fluorophenyl)-2-methylpropanamide |

| Amidation | R'R''NH, Coupling Agent (e.g., EDC) | N,N-disubstituted-3-(3-fluorophenyl)-2-methylpropanamide |

Chemical Modifications at the α-Methyl Position

The α-position of a carboxylic acid is known for its potential to be functionalized via enolate chemistry. However, for this compound, the α-carbon is a tertiary center, bearing a methyl group, a hydrogen, and the fluorophenylpropyl group. This substitution pattern significantly limits its reactivity.

The hydrogen atom at the α-position is acidic and can be removed by a very strong base, such as lithium diisopropylamide (LDA), to form a carboxylate enolate. However, unlike α-protons in esters or ketones, the acidity is lower. Furthermore, the presence of the methyl group at this position prevents many typical enolate reactions that involve substitution, as there is no leaving group. While theoretically possible, derivatization at this site is sterically hindered and electronically less favored compared to reactions at the carboxylic acid or the aromatic ring. Consequently, modifications at the α-methyl position of this specific compound are not commonly reported in synthetic literature.

Mechanistic Studies of Key Synthetic Transformations

The mechanisms for the derivatization of the carboxylic acid group are well-established in organic chemistry.

Mechanism of Fischer Esterification: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several equilibrium steps masterorganicchemistry.com:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (such as water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Mechanism of Amidation (via Acyl Chloride):

Formation of Acyl Chloride: The carboxylic acid reacts with a reagent like thionyl chloride to form a highly reactive acyl chloride intermediate.

Nucleophilic Attack by Amine: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

Deprotonation: A second equivalent of the amine acts as a base to deprotonate the nitrogen, yielding the final amide and an ammonium (B1175870) salt.

These established mechanisms provide a predictive framework for the synthesis of various derivatives from this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 3-(3-Fluorophenyl)-2-methylpropanoic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are employed to characterize the proton, carbon, and fluorine atoms within the molecule.

While specific experimental data for this compound is not publicly available, the expected ¹H NMR spectrum can be predicted based on its structure and general principles of NMR spectroscopy. The spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons.

Aromatic Protons (C₆H₄F): The four protons on the 3-fluorophenyl ring would appear in the aromatic region (typically δ 6.8-7.5 ppm). Due to the fluorine substitution at the meta position, a complex splitting pattern is expected. The protons ortho, para, and meta to the propyl substituent will have distinct chemical shifts and will show coupling to each other (³JHH, ⁴JHH) and to the fluorine atom (³JHF, ⁴JHF, ⁵JHF).

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring are diastereotopic due to the chiral center at C2. They would likely appear as a multiplet, resulting from geminal coupling (²JHH) and vicinal coupling (³JHH) with the methine proton. The expected chemical shift would be in the range of δ 2.5-3.0 ppm.

Methine Proton (-CH-): The single proton on the carbon bearing the methyl and carboxyl groups would appear as a multiplet due to coupling with the adjacent methylene and methyl protons. Its chemical shift is anticipated to be around δ 2.6-2.9 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet due to coupling with the adjacent methine proton (³JHH). This signal is expected in the aliphatic region, likely around δ 1.2-1.4 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift, usually above δ 10 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | >10 | br s | - |

| Ar-H | 6.8-7.5 | m | JHH, JHF |

| -CH₂- | 2.5-3.0 | m | ²JHH, ³JHH |

| -CH- | 2.6-2.9 | m | ³JHH |

| -CH₃ | 1.2-1.4 | d | ³JHH |

br s = broad singlet, m = multiplet, d = doublet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected.

Carbonyl Carbon (-COOH): This carbon is the most deshielded and would appear at the lowest field, typically in the range of δ 175-185 ppm.

Aromatic Carbons (C₆H₄F): The six aromatic carbons would produce signals in the δ 110-165 ppm region. The carbon directly bonded to fluorine (C-F) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). The other aromatic carbons will also exhibit smaller couplings to fluorine (²JCF, ³JCF, ⁴JCF).

Aliphatic Carbons (-CH₂-, -CH-, -CH₃): The three aliphatic carbons would appear in the upfield region of the spectrum. The methine carbon (-CH-) is expected around δ 40-50 ppm, the methylene carbon (-CH₂-) around δ 35-45 ppm, and the methyl carbon (-CH₃) at the highest field, around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -COOH | 175-185 | s |

| C-F (aromatic) | 160-165 | d (¹JCF ≈ 245 Hz) |

| C-ipso (aromatic) | 140-145 | d (³JCF) |

| Ar-C | 110-135 | d (²JCF, ³JCF, ⁴JCF) |

| -CH- | 40-50 | s |

| -CH₂- | 35-45 | s |

| -CH₃ | 15-20 | s |

s = singlet, d = doublet

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of an aryl fluoride (B91410) typically appears in the range of -110 to -120 ppm relative to a CFCl₃ standard. The signal would likely be a multiplet due to coupling with the nearby aromatic protons (³JHF, ⁴JHF).

To unambiguously assign all proton and carbon signals and confirm the structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal proton-proton coupling networks, confirming the connectivity between the methyl, methine, and methylene protons, as well as couplings between aromatic protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the propyl chain and the fluorophenyl ring, and for assigning the quaternary aromatic carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (182.19). Key fragmentation pathways would likely involve:

Loss of the carboxyl group: A fragment corresponding to [M - COOH]⁺ (m/z 137) would be prominent.

Benzylic cleavage: Cleavage of the bond between the methylene group and the methine carbon would lead to the formation of a fluorobenzyl cation [C₇H₆F]⁺ (m/z 109).

McLafferty rearrangement: If energetically favorable, this could lead to the loss of a neutral alkene molecule.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that it is C₁₀H₁₁FO₂. The calculated exact mass for C₁₀H₁₁FO₂ is 182.0743. HRMS analysis would provide a measured mass very close to this theoretical value, thereby confirming the molecular formula.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. Due to the carboxylic acid functional group, derivatization is often necessary to increase the compound's volatility and thermal stability, making it more amenable to GC analysis. Common derivatization methods include esterification to form methyl or ethyl esters.

In a typical GC-MS analysis, the derivatized compound is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the compound and any co-eluting impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within this compound.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. floram.org When a sample is irradiated with infrared light, specific frequencies are absorbed, causing the bonds within the molecule to vibrate. An FT-IR spectrum is a plot of this absorption versus wavenumber.

For this compound, the FT-IR spectrum exhibits characteristic absorption bands that confirm its structure. frontiersin.org The most prominent of these is the broad O-H stretching band from the carboxylic acid group, typically appearing in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid is also a strong, sharp peak, usually found around 1700-1725 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups appears just below 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group gives rise to a strong band typically in the 1300-1000 cm⁻¹ region. sciepub.com

Interactive Data Table: Characteristic FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carbonyl | C=O Stretch | 1725-1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Alkyl Groups | C-H Stretch | 2980-2850 | Medium |

| Fluoro Aromatic | C-F Stretch | 1300-1000 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. americanpharmaceuticalreview.com It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the molecule are often more prominent. The aromatic ring vibrations, particularly the ring breathing mode, give rise to sharp and intense peaks. researchgate.net The C=C stretching vibrations of the phenyl ring are also clearly visible. nih.gov Vibrations involving the C-F bond and the carboxylic acid group can also be identified, providing a comprehensive vibrational "fingerprint" of the molecule. nih.gov Because water is a weak Raman scatterer, this technique can be particularly useful for analyzing samples in aqueous solutions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the 3-fluorophenyl group.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, will show absorption bands in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the aromatic ring. The presence of the fluorine substituent and the alkyl carboxylic acid chain can cause slight shifts in the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene. This technique is often used to confirm the presence of the aromatic ring and can be used for quantitative analysis based on the Beer-Lambert law.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity and, if applicable, the enantiomeric excess of this compound. This method offers high resolution and sensitivity.

For purity analysis, a reversed-phase HPLC method is typically employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) and is eluted with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid like trifluoroacetic acid to suppress ionization). Detection is commonly performed using a UV detector set to a wavelength where the fluorophenyl group absorbs strongly. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it can exist as two enantiomers. To determine the enantiomeric excess (e.e.), a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks. The enantiomeric excess is then calculated from the relative areas of the two enantiomeric peaks.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Acetonitrile/Water + 0.1% TFA | Hexane (B92381)/Isopropanol (B130326) + 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm or ~254 nm | UV at ~210 nm or ~254 nm |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation and quantification of enantiomers of chiral compounds such as this compound. This method is crucial for determining the enantiomeric purity, which is a critical quality attribute in the pharmaceutical industry. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The choice of the CSP is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. nih.govnih.gov For the analysis of fluorinated arylcarboxylic acids, columns like Chiralcel OJ-H, which contains a tris(4-methylbenzoate) cellulose selector, have been shown to be effective. researchgate.netresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. bgb-analytik.com The differential stability of these complexes results in the separation of the enantiomers.

The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution of the enantiomeric peaks. sigmaaldrich.com Both normal-phase and reversed-phase modes can be employed, though normal-phase chromatography with mobile phases consisting of hexane and an alcohol modifier like isopropanol or ethanol is common for this class of compounds. hplc.eu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for the accurate quantification of trace enantiomeric impurities. hplc.eu

Below is a representative table of chiral HPLC parameters that could be applied for the enantiomeric purity assessment of this compound.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |

| Ratio | 90:10 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.net This process involves converting the carboxylic acid functional group into a less polar and more volatile ester or silyl (B83357) ester derivative. mdpi.com

A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) in a suitable solvent, which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. mdpi.com Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation of different components is based on their boiling points and interactions with the stationary phase of the column.

GC is highly effective for monitoring the progress of chemical reactions in the synthesis of this compound. By taking aliquots from the reaction mixture at different time intervals, derivatizing them, and analyzing them by GC, the consumption of reactants and the formation of the product and any byproducts can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

The purity of the final product can be determined by the relative peak area of the derivatized this compound compared to the total area of all peaks in the chromatogram. The use of a mass spectrometer (MS) as a detector (GC-MS) provides further confirmation of the identity of the main peak and any impurities through their mass spectra. nih.gov

The following table outlines typical GC parameters for the analysis of derivatized this compound.

Table 2: Typical Gas Chromatography Method Parameters

| Parameter | Value |

|---|---|

| GC System | Agilent 6890 or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Volume | 1 µL (split mode) |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

The first and often most challenging step is to grow a single crystal of high quality. wikipedia.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these spots are recorded. nih.gov

This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The result is a detailed three-dimensional model of the molecule. The crystallographic data includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom. nih.gov This information is crucial for understanding the structure-property relationships of the compound and for confirming its absolute configuration when it is a single enantiomer.

While the specific crystal structure of this compound is not publicly available, the table below provides an example of the type of crystallographic data that would be obtained from an XRD analysis. This hypothetical data is based on typical values for similar organic molecules. researchgate.netnih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H11FO2 |

| Formula Weight | 182.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 836.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.445 |

Computational and Theoretical Studies of 3 3 Fluorophenyl 2 Methylpropanoic Acid

Molecular Dynamics Simulations to Explore Conformational Equilibria

A comprehensive search of scientific literature and chemical databases yielded no specific studies on the use of molecular dynamics simulations to explore the conformational equilibria of 3-(3-Fluorophenyl)-2-methylpropanoic acid. While molecular dynamics is a powerful computational method for investigating the conformational landscape of molecules, it appears that this specific compound has not been the subject of such published research.

General principles of molecular dynamics simulations involve calculating the trajectory of atoms and molecules over time based on a given force field. This allows for the exploration of different conformational states and the determination of their relative energies and populations, thus defining the conformational equilibrium. However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its conformational behavior as determined by this method.

Further research in this area would be necessary to elucidate the dynamic conformational properties of this compound. Such studies could provide valuable insights into its structure-activity relationships and physicochemical properties.

Applications in Advanced Synthetic Chemistry and Research Directions

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-(3-Fluorophenyl)-2-methylpropanoic acid is primarily utilized as a key intermediate or scaffold in the synthesis of more complex organic molecules, particularly in the fields of medicinal and materials chemistry. The presence of the fluorine atom can significantly alter the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other functional groups, allowing for its incorporation into larger molecular frameworks. For instance, similar propanoic acid derivatives are used to synthesize compounds targeting a range of biological systems, including anticancer and antimicrobial agents. mdpi.commdpi.com The synthesis of novel 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for example, highlights how the core propanoic acid structure can be elaborated through reactions like hydroarylation to create compounds with potential antimicrobial activity. mdpi.com Similarly, derivatives of 3-phenyl-3-aryl carboxamido propanoic acid have been developed as inhibitors of enzymes involved in metabolic pathways. nih.gov This demonstrates the role of the propanoic acid scaffold in generating structurally diverse molecules with specific biological functions.

Development of New Synthetic Strategies for Fluorinated Compounds

The strategic incorporation of fluorine into organic molecules is a central theme in modern medicinal chemistry. mdpi.com this compound serves as a readily available fluorinated building block, contributing to the development of new synthetic strategies. Rather than introducing fluorine at a late stage of a complex synthesis—a process that can be challenging and low-yielding—chemists can use this compound to embed the fluorophenyl group from the outset.

Research in this area focuses on leveraging such building blocks to create libraries of fluorinated compounds for biological screening. nih.gov The development of synthetic methods often involves exploring novel catalytic systems or reaction conditions to functionalize the molecule at its various positions. For example, the core structure can be modified through reactions that target the aromatic ring or the aliphatic chain, leading to a diverse array of new fluorinated substances.

Advanced Derivatization for Probe Molecules and Analytical Standards

The carboxylic acid group of this compound is an ideal site for derivatization, a process of chemical modification to create a new compound with properties suitable for a specific application. This is particularly relevant for creating probe molecules and analytical standards.

Probe Molecules: By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) label, to the carboxylic acid via an ester or amide linkage, this compound can be converted into a molecular probe. These probes are designed to interact with specific biological targets, and the reporter group allows for their detection and quantification. For example, fluorine-18 (B77423) labeled amino acid analogs have been synthesized as potential PET probes for tumor imaging, demonstrating how fluorinated molecules can be adapted for diagnostic purposes. nih.govresearchgate.net

Analytical Standards: In analytical chemistry, especially for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, or detectability of an analyte. The carboxylic acid can be esterified (e.g., to form a methyl or ethyl ester) to make it more suitable for GC analysis.

Table 1: Common Derivatization Strategies for Carboxylic Acids

| Derivatization Method | Reagent Class | Purpose |

|---|---|---|

| Esterification | Alcohols (e.g., Methanol, Ethanol) with acid catalyst; Diazoalkanes (e.g., Diazomethane) | Increases volatility for GC analysis. |

| Silylation | Silylating agents (e.g., BSTFA, TMCS) | Increases volatility and thermal stability for GC-MS. |

| Acylation/Amidation | Thionyl chloride followed by an amine or alcohol | Creates amides or esters for purification or to act as functional handles for further modification. |

| Fluorinated Anhydrides | PFPA, TFAA, HFBA | Enhances detectability in electron capture detection (ECD) for GC. nih.gov |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

Modern drug discovery and materials science rely heavily on automated synthesis and high-throughput experimentation (HTE) to accelerate the pace of research. dovepress.comhubspotusercontent-na1.net Building blocks like this compound are well-suited for these platforms.

In an automated synthesis workflow, a robotic platform can perform reactions in parallel, often in small-scale formats like 96-well plates. The defined structure and reactive carboxylic acid group of this compound allow it to be used as a common starting material. By reacting it with a diverse library of alcohols, amines, or other reagents, a large and varied collection of derivative compounds can be generated rapidly. These compound libraries are then subjected to high-throughput screening (HTS) to identify molecules with desired biological activities or material properties. nih.govresearchgate.net The compatibility of such building blocks with automated liquid handlers and reaction blocks is a key enabler of this discovery pipeline.

Future Research in Directed Chemical Evolution and Optimized Synthesis Pathways

The future of chemical synthesis will likely involve greater integration of computational tools and biocatalysis to develop more efficient and sustainable processes.

Optimized Synthesis Pathways: Computational chemistry and machine learning algorithms can be used to predict the outcomes of reactions and identify the most efficient synthetic routes. For a molecule like this compound, this could mean optimizing reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize waste. It could also involve designing novel pathways to access the molecule or its derivatives from cheaper or more sustainable starting materials.

Directed Chemical Evolution: This field involves engineering enzymes to catalyze specific chemical reactions. Future research could focus on developing enzymes that can perform novel transformations on this compound or its precursors. For example, an enzyme could be evolved to introduce the fluorine atom with high selectivity or to catalyze the formation of specific stereoisomers. This approach aligns with the principles of green chemistry by enabling reactions to occur under mild, aqueous conditions. The development of biosynthetic pathways for related compounds like 3-hydroxypropionic acid in bacteria provides a template for how metabolic engineering could be applied to produce complex chemicals. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-aryl-3-(furan-2-yl)propanoic acid |

| 3-phenyl-3-aryl carboxamido propanoic acid |

| 3-hydroxypropionic acid |

| Biotin |

| Diazomethane |

| Methanol |

| Ethanol (B145695) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(3-Fluorophenyl)-2-methylpropanoic acid, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves halogenation of the phenyl ring followed by alkylation and carboxylation steps. Key steps include:

-

Halogenation : Introducing fluorine at the 3-position via electrophilic aromatic substitution using F₂ or HF-based reagents under controlled temperature (0–25°C) .

-

Alkylation : Coupling the fluorophenyl group with a methylpropanoic acid backbone via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

-

Yield Optimization : Reaction temperature (25–80°C), catalyst loading (e.g., 5–10 mol% Pd for cross-coupling), and solvent polarity (e.g., DMF vs. THF) significantly impact yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Synthetic Route Catalyst/Reagent Temperature (°C) Yield Range (%) Friedel-Crafts Alkylation AlCl₃ 25–40 45–60 Suzuki-Miyaura Coupling Pd(PPh₃)₄ 80–100 65–80 Direct Carboxylation CO₂, Cu catalyst 100–120 50–70

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–1.5 ppm), and carboxylic acid protons (δ 10–12 ppm, broad). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 196.22 (C₁₁H₁₃FO₂) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for enantiomeric purity in pharmacological applications?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the methylpropanoic acid moiety .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Solvent systems: hexane/isopropanol (90:10) with 0.1% TFA .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors to yield the desired (R)- or (S)-enantiomer .

Q. What strategies address bioactivity contradictions between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma and tissues. For example, demethylation or glucuronidation may reduce in vivo efficacy .

- Pharmacokinetic Studies : Measure bioavailability and half-life using radiolabeled (¹⁴C) compounds. Adjust dosing regimens to account for rapid clearance .

- Receptor Binding Assays : Compare in vitro IC₅₀ values (e.g., COX-2 inhibition) with in vivo anti-inflammatory effects in rodent models to correlate activity .

Q. How does the fluorine substituent influence the compound’s metabolic stability and electronic properties?

- Methodological Answer :

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation due to its electronegativity, prolonging half-life. Assess via liver microsome assays (e.g., human CYP3A4) .

- Electronic Effects : The fluorine atom withdraws electron density, stabilizing the carboxylate anion (pKa ~3.5–4.0). Measure via potentiometric titration and compare with non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported COX-2 inhibition IC₅₀ values for fluorinated propanoic acid derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) and substrate concentrations (arachidonic acid) .

- Control Compounds : Include celecoxib as a positive control. Re-evaluate IC₅₀ under identical conditions (pH 7.4, 37°C) .

- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (circular dichroism) to rule out impurities as confounding factors .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite). Dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.